molecular formula C24H23F2N5O2S B2778261 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1359083-99-0

2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2778261
CAS RN: 1359083-99-0
M. Wt: 483.54
InChI Key: DFJXQQHWLKJEPL-UHFFFAOYSA-N
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Description

2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C24H23F2N5O2S and its molecular weight is 483.54. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

This compound has been explored in the context of coordination chemistry, where pyrazole-acetamide derivatives have been synthesized and characterized. These compounds were then used to construct novel Co(II) and Cu(II) coordination complexes, which were studied for their antioxidant activities. The complexes showed significant antioxidant activity, highlighting their potential in medicinal chemistry and as therapeutic agents (Chkirate et al., 2019).

Radiosynthesis for PET Imaging

In radiopharmaceutical sciences, derivatives of pyrazolo[1,5-a]pyrimidineacetamides, which share a structural resemblance with the given compound, have been designed and synthesized for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research paves the way for novel diagnostic tools in neurology and oncology, where specific radioligands like [18F]PBR111 enable the visualization of biological targets in vivo (Dollé et al., 2008).

Neuroinflammation PET Imaging

Further investigations into pyrazolo[1,5-a]pyrimidines for PET imaging have led to the development of compounds with subnanomolar affinity for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, closely related to the chemical structure , have been evaluated for their potential as in vivo PET radiotracers, demonstrating significant brain uptake and localization in animal models of neuroinflammation (Damont et al., 2015).

Synthesis of Novel Heterocyclic Compounds

Research has also focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, which are suitable as antibacterial agents. This work involves creating derivatives that could potentially lead to the development of new therapeutic agents targeting various bacterial infections (Azab et al., 2013).

Drug Efficacy and Cytotoxicity

The chemical structure has inspired the synthesis of precursors for novel pyrazole derivatives, which were then evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties. These studies provide a foundation for the development of future drugs based on pyrazole derivatives, showcasing the compound's relevance in medicinal chemistry (Thangarasu et al., 2019).

properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O2S/c1-3-31-22-21(15(2)29-31)28-24(30(23(22)33)13-17-6-10-19(26)11-7-17)34-14-20(32)27-12-16-4-8-18(25)9-5-16/h4-11H,3,12-14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJXQQHWLKJEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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